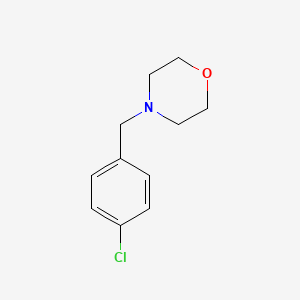

4-(4-Clorobencil)morfolina

Descripción general

Descripción

The compound 4-(4-Chlorobenzyl)morpholine is a derivative of morpholine, which is a heterocyclic amine with a morpholine ring as its core structure. This compound is not directly mentioned in the provided papers, but its derivatives and related compounds have been synthesized and studied for various biological activities, including antimicrobial, antifungal, and antitumor properties. The morpholine ring is a versatile moiety that can be functionalized to yield compounds with significant biological activities .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves reactions with various reagents under controlled conditions. For instance, Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized and characterized by IR, 1H-NMR, 13C-NMR, Mass spectral, and elemental analysis . Another derivative was synthesized by reacting malononitrile with 4-chlorobenzaldehyde and morpholine under microwave irradiation . Similarly, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety was synthesized through a two-step process . These methods demonstrate the chemical versatility of morpholine and its derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a bromo-dichloro morpholine derivative was determined, showing that the morpholine ring adopts a chair conformation . Another study revealed the chair conformation of the morpholine ring in a chlorophenyl morpholine derivative . The dihedral angles between the different rings in these molecules have been measured, providing insights into their three-dimensional arrangements .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions, which are essential for their biological activities. The Schiff bases of 4-(4-aminophenyl)-morpholine were screened for antibacterial and antifungal activities, showing that the introduction of certain substituents can enhance these properties . The reactivity of these compounds is also influenced by their molecular structure, as seen in the synthesis of a morpholine derivative with a distinct inhibitory capacity against cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are characterized using spectroscopic techniques such as IR, NMR, and Mass spectrometry. These properties are influenced by the substituents on the morpholine ring. For instance, the introduction of a sulfamoyl group in 4-(2-aminoethyl)morpholine derivatives showed good antibacterial activity against gram-negative bacteria . The solubility, melting points, and other physical properties are determined by the functional groups attached to the morpholine core.

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Biológicamente Activas

“4-(4-Clorobencil)morfolina” es un intermedio clave en la síntesis de diversas moléculas biológicamente activas. Su incorporación en estructuras más grandes es crucial debido a la presencia del anillo de morfolina en numerosos productos naturales y farmacéuticos. Este compuesto se ha utilizado en la síntesis de moléculas con actividad potencial contra las enzimas legumain y colinesterasa humanas, que son significativas en el contexto de enfermedades como el Alzheimer .

Desarrollo de Inhibidores de la Corrosión

La porción de morfolina, a la que pertenece “this compound”, se encuentra a menudo en los inhibidores de la corrosión. Estos compuestos desempeñan un papel vital en la protección de equipos e infraestructuras industriales contra la corrosión, lo que prolonga su vida útil y garantiza la seguridad .

Creación de Agentes Activos en Superficies

Los derivados de morfolina son conocidos por actuar como agentes activos en superficies. “this compound” se puede usar para sintetizar compuestos que modifican las propiedades de la superficie, lo cual es esencial en procesos como la limpieza, la emulsificación y la dispersión .

Aplicaciones Farmacéuticas

El motivo estructural de “this compound” se encuentra en varios productos farmacéuticos, como los antidepresivos y los medicamentos antipiréticos. Sus derivados se han utilizado para crear fármacos con propiedades antidepresivas, lo que demuestra su importancia en la química medicinal .

Organocatálisis

Los derivados de morfolina, incluido “this compound”, se utilizan como organocatalizadores. Estos catalizadores son esenciales en diversas reacciones químicas, impulsándolas hacia adelante de manera eficiente y selectiva .

Ligandos para Catalizadores

En el campo de la catálisis, los derivados de “this compound” sirven como ligandos para catalizadores. Estos ligandos pueden influir significativamente en la actividad y selectividad de los catalizadores, haciéndolos indispensables en la síntesis de moléculas complejas .

Safety and Hazards

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKDDYGWEOMOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290558 | |

| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6425-43-0 | |

| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chlorophenyl)methyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

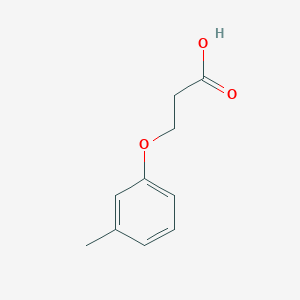

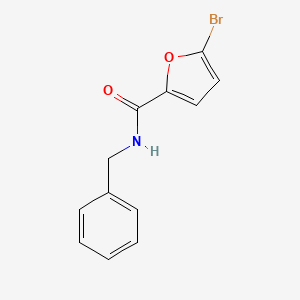

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)